proTAME is a cell-permeable prodrug form of N-4-tosyl-L-arginine methyl ester (TAME;), an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), that is converted to TAME by intracellular esterases. proTAME (12 μM) blocks association of APC/C with the activator CDH1 and inhibits degradation of APC/C substrates in HeLa cells. It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells when used at a concentration of 12 μM. It also increases mitotic duration in asynchronous HeLa H2B-GFP cells at a concentration of 4 μM, an effect that is enhanced by knockdown of the APC/C co-activator CDC20. proTAME decreases the viability of several laboratory and primary patient-derived human multiple myeloma (MM) cell lines (IC50s = 2.8-20.3 μM) and increases apoptosis in RPMI-8226, LP-1, NCI-H929, and U266 MM cells when used at a concentration of 12 μM. ProTAME is an inhibitor of both APC/CFzr and APC/CCdc20. Combinations of proTAME with topoisomerase inhibitors, etoposide and doxorubicin, significantly increase cell death in Multiple Myeloma (MM) cell lines and primary cells, particularly if TOPIIα levels are first increased through pre-treatment with ProTAME.
Related Compounds
Tosyl-L-arginine methyl ester (TAME)
Compound Description: TAME is a small molecule protease inhibitor, known to inhibit trypsin and thrombin. It is also a known inhibitor of the APC/C (anaphase-promoting complex/cyclosome) [, ].
Relevance: TAME is the active form of proTAME, acting as a prodrug. ProTAME is metabolized within cells to release TAME, which then exerts its inhibitory effects on the APC/C [, ].
Apcin
Compound Description: Apcin is a small molecule inhibitor that specifically targets the APC/C ubiquitin ligase activity, blocking the interaction between Cdh1 and the APC/C complex [, ].
Relevance: Apcin and proTAME both target the APC/C complex, albeit through different mechanisms. Apcin specifically disrupts Cdh1 binding, while proTAME inhibits both Cdc20 and Cdh1-mediated APC/C activity. Combining apcin and proTAME demonstrated synergistic anti-myeloma activity in vitro [].
Bortezomib (Velcade)
Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma [, ].
Relevance: Bortezomib's success in treating multiple myeloma highlights the importance of the ubiquitin-proteasomal system (UPS) in this disease. ProTAME also targets the UPS, albeit at the level of the APC/C E3 ligase, which acts upstream of the proteasome. This suggests potential for combination therapies targeting both the APC/C and the proteasome [, ].
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor used as a chemotherapy agent [].
Relevance: ProTAME treatment can lead to increased levels of topoisomerase IIα (TOPIIα). Combining proTAME with etoposide showed increased cell death in multiple myeloma cell lines and primary cells, highlighting the potential for synergistic effects by combining these agents [].
Doxorubicin (Adriamycin)
Compound Description: Doxorubicin is a topoisomerase II inhibitor used as a chemotherapy agent [].
Relevance: Similar to etoposide, combining doxorubicin with proTAME showed increased cell death in multiple myeloma cells, suggesting a potential therapeutic strategy [].
Vincristine
Compound Description: Vincristine is a microtubule inhibitor used as a chemotherapy agent, particularly in the treatment of hematological malignancies [].
Relevance: Combining proTAME with vincristine resulted in enhanced cell death in multiple myeloma cell lines, suggesting a potential benefit of targeting both microtubules and the APC/C [].
Paclitaxel (Taxol)
Compound Description: Paclitaxel is a microtubule-stabilizing agent used as a chemotherapy drug, often for ovarian, breast, and lung cancer [].
Relevance: Similar to vincristine, Paclitaxel disrupts microtubule dynamics. Combining proTAME with paclitaxel demonstrated a synergistic effect in inducing apoptosis in ovarian cancer cells []. This suggests the combination could be a more effective anticancer strategy.
MLN8054
Compound Description: MLN8054 is a small-molecule inhibitor of Aurora A kinase, a protein involved in cell division [].
Relevance: Similar to proTAME, MLN8054 can induce mitotic arrest. Combining both agents enhanced the anti-proliferative effects and induced apoptosis in cancer cells [].
Nocodazole
Compound Description: Nocodazole is a microtubule-depolymerizing agent that induces mitotic arrest [].
Relevance: Both nocodazole and proTAME can disrupt mitosis and impact the expression and phosphorylation of mitotic proteins. Research indicates that proTAME can rescue the decreased expression of several mitotic proteins, including anillin, securin, and cyclin B1, after nocodazole treatment in DNA-PKcs deficient cells [].
Brentuximab vedotin (Adcetris)
Compound Description: Brentuximab vedotin is an antibody-drug conjugate that targets CD30-positive cells and delivers the cytotoxic agent monomethyl auristatin E (MMAE) [].
Relevance: While not structurally related, research suggests that inhibiting the APC/C with proTAME might enhance Brentuximab vedotin's therapeutic activity in peripheral T-cell lymphomas. This potential synergy stems from both agents affecting cell cycle progression and inducing cell death [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Risdiplam is an orally bioavailable mRNA splicing modifier used for the treatment of spinal muscular atrophy (SMA). It increases systemic SMN protein concentrations by improving the efficiency of SMN2 gene transcription. This mechanism of action is similar to its predecessor [nusinersen], the biggest difference being their route of administration: nusinersen requires intrathecal administration, as does the one-time gene therapy [onasemnogene abeparvovec], whereas risdiplam offers the ease of oral bioavailability. Risdiplam was approved by the FDA in August 2020 for the treatment of spinal muscular atrophy (SMA). Set to be substantially cheaper than other available SMA therapies, risdiplam appears to provide a novel and relatively accessible treatment option for patients with SMA regardless of severity or type. Risdiplam is a Survival of Motor Neuron 2 Splicing Modifier. The mechanism of action of risdiplam is as a Survival of Motor Neuron 2 Splicing Modifier, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor. The physiologic effect of risdiplam is by means of Increased Protein Synthesis.
Risedronate sodium is a 1,1-bis(phosphonic acid). Risedronate Sodium is the sodium salt of risedronic acid, a synthetic pyridinyl bisphosphonate. Risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption. A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
Ripretinib is a kinase inhibitor used for the treatment of advanced gastrointestinal stromal tumor (GIST) that has not adequately responded to other kinase inhibitors such as [sunitinib] and [imatinib]. Ripretinib, also known as Qinlock, is manufactured by Deciphera Pharmaceuticals and was initially approved by the FDA on May 15, 2020. It is the first drug approved as a fourth-line therapy in the specific setting of prior treatment with a minimum of 3 other kinase inhibitors. Ripretinib is a Kinase Inhibitor. The mechanism of action of ripretinib is as a Stem Cell Factor (KIT) Receptor Inhibitor, and Platelet-derived Growth Factor alpha Receptor Inhibitor, and Cytochrome P450 2C8 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Ripretinib is a multikinase inhibitor that is used to treat refractory forms of advanced gastrointestinal stromal tumors. Serum aminotransferase elevations occur in a small proportion of patients treated with ripretinib, but episodes of clinically apparent liver injury with jaundice have not been reported with its use. Ripretinib is an orally bioavailable switch pocket control inhibitor of wild-type and mutated forms of the tumor-associated antigens (TAA) mast/stem cell factor receptor (SCFR) KIT and platelet-derived growth factor receptor alpha (PDGFR-alpha; PDGFRa), with potential antineoplastic activity. Upon oral administration, ripretinib targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. This abrogates KIT/PDGFRa-mediated tumor cell signaling and prevents proliferation in KIT/PDGFRa-driven cancers. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. KIT and PDGFRa are tyrosine kinase receptors that are upregulated or mutated in a variety of cancer cell types; mutated forms play a key role in the regulation of tumor cell proliferation and resistance to chemotherapy.